molecular formula C4H6KNO3S2 B6612206 potassium 3-(cyanosulfanyl)propane-1-sulfonate CAS No. 496052-05-2

potassium 3-(cyanosulfanyl)propane-1-sulfonate

Cat. No. B6612206
CAS RN: 496052-05-2
M. Wt: 219.3 g/mol
InChI Key: BGILMHHTOJDVTK-UHFFFAOYSA-M
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Description

Potassium 3-(cyanosulfanyl)propane-1-sulfonate, also known as P3CPS, is an organic compound and a sulfonate salt of cyanosulfanylpropane-1-sulfonic acid. It is an important reagent in organic synthesis, and is used for a variety of applications in the laboratory. P3CPS has a wide range of applications in the field of biochemistry and physiology, and is an important tool for scientific research.

Scientific Research Applications

Potassium 3-(cyanosulfanyl)propane-1-sulfonate has a wide range of applications in scientific research. It has been used to study the structure and function of proteins, and to study the mechanism of action of enzymes. It has also been used to study the role of metals in biochemical processes, and to study the effects of drugs on biochemical pathways. Additionally, this compound has been used to study the structure and function of DNA, and to study the mechanism of action of DNA-binding proteins.

Mechanism of Action

The mechanism of action of potassium 3-(cyanosulfanyl)propane-1-sulfonate is not fully understood. However, it is believed that the compound binds to metal ions, and this binding is thought to be involved in the regulation of biochemical pathways. Additionally, it is believed that this compound may interact with proteins and DNA, and this interaction may be involved in the regulation of biochemical processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of enzymes involved in the breakdown of carbohydrates, and it has been shown to have an inhibitory effect on protein synthesis. Additionally, this compound has been found to be an effective inhibitor of the enzyme thymidylate synthase, and it has been shown to have an inhibitory effect on DNA replication.

Advantages and Limitations for Lab Experiments

Potassium 3-(cyanosulfanyl)propane-1-sulfonate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is widely available. Additionally, it is a stable compound, and is not easily degraded or broken down. However, this compound has several limitations for use in laboratory experiments. It is a relatively weak inhibitor, and may not be suitable for use in some experiments. Additionally, it is not very soluble in water, and may not be suitable for use in some aqueous solutions.

Future Directions

There are several potential future directions for the use of potassium 3-(cyanosulfanyl)propane-1-sulfonate. It could be used to study the effects of drugs on biochemical pathways, and to study the mechanism of action of drugs. Additionally, it could be used to study the structure and function of proteins, and to study the mechanism of action of enzymes. Additionally, it could be used to study the role of metals in biochemical processes, and to study the effects of drugs on biochemical pathways. It could also be used to study the structure and function of DNA, and to study the mechanism of action of DNA-binding proteins. Finally, it could be used to study the effects of environmental pollutants on biochemical pathways, and to study the mechanism of action of environmental pollutants.

Synthesis Methods

Potassium 3-(cyanosulfanyl)propane-1-sulfonate is typically synthesized from potassium carbonate and cyanosulfanylpropane-1-sulfonic acid. The reaction involves the formation of a potassium salt of the acid, which is then crystallized. The reaction is typically carried out in aqueous solution, and the product is isolated by filtration. The purity of the product can be determined by thin layer chromatography.

properties

IUPAC Name

potassium;3-thiocyanatopropane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3S2.K/c5-4-9-2-1-3-10(6,7)8;/h1-3H2,(H,6,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGILMHHTOJDVTK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC#N)CS(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6KNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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